6-Aminocaproic Acid-d10: A Technical Guide for Researchers
6-Aminocaproic Acid-d10: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocaproic acid-d10 is the deuterium-labeled form of 6-aminocaproic acid (also known as ε-aminocaproic acid or EACA). 6-Aminocaproic acid is a synthetic derivative of the amino acid lysine (B10760008) and functions as an antifibrinolytic agent by inhibiting the breakdown of blood clots. The primary application of 6-Aminocaproic acid-d10 is as an internal standard in quantitative analytical methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, for the accurate determination of 6-aminocaproic acid concentrations in biological matrices. Its use is critical in pharmacokinetic and metabolic studies during drug development and in clinical monitoring.
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of 6-Aminocaproic acid-d10 and its non-labeled counterpart for comparison.
| Property | 6-Aminocaproic acid-d10 | 6-Aminocaproic acid |
| Synonyms | EACA-d10, Epsilon-Amino-n-caproic Acid-d10, 6-Aminohexanoic acid-d10 | EACA, ε-Aminocaproic acid, 6-Aminohexanoic acid |
| Molecular Formula | C₆H₃D₁₀NO₂ | C₆H₁₃NO₂ |
| Molecular Weight | 141.23 g/mol | 131.17 g/mol |
| CAS Number | 461432-51-9 | 60-32-2 |
| Appearance | White crystalline powder | White crystalline powder[1] |
| Melting Point | Not explicitly available for d10; expected to be similar to the non-labeled compound. | 204-209 °C (decomposes)[1][2] |
| Solubility | Soluble in water. | Soluble in water (65 mg/mL)[3], acid, and alkaline solutions; sparingly soluble in methanol (B129727) and practically insoluble in chloroform. |
| Isotopic Purity | Typically ≥98% (Isotopic enrichment can vary by supplier; refer to the certificate of analysis for lot-specific data). | Not Applicable |
Mechanism of Action: Inhibition of Fibrinolysis
6-Aminocaproic acid exerts its antifibrinolytic effect by acting as a competitive inhibitor of plasminogen activation.[4] The fibrinolytic system is responsible for the dissolution of fibrin (B1330869) clots. The key enzyme in this process is plasmin, which is generated from its inactive zymogen, plasminogen, by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).
6-Aminocaproic acid, being a lysine analog, binds to the lysine-binding sites on plasminogen.[4] These sites are crucial for the binding of plasminogen to the fibrin clot. By occupying these sites, 6-aminocaproic acid prevents plasminogen from binding to fibrin, thereby inhibiting its activation to plasmin and subsequent fibrinolysis.
Experimental Protocols
Quantification of 6-Aminocaproic Acid in Human Plasma using LC-MS/MS with 6-Aminocaproic Acid-d10 as an Internal Standard
This protocol provides a general framework for the quantitative analysis of 6-aminocaproic acid in human plasma. Specific parameters may require optimization based on the instrumentation used.
a. Materials and Reagents
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6-Aminocaproic acid (analytical standard)
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6-Aminocaproic acid-d10 (internal standard)
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Human plasma (blank)
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Methanol (LC-MS grade)
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Acetonitrile (B52724) (LC-MS grade)
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Formic acid (LC-MS grade)
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Water (LC-MS grade)
b. Instrumentation
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Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
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Analytical column suitable for polar compounds (e.g., HILIC or a mixed-mode column)
c. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
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Stock Solutions: Prepare stock solutions of 6-aminocaproic acid and 6-aminocaproic acid-d10 in water at a concentration of 1 mg/mL.
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Working Standard Solutions: Prepare a series of working standard solutions of 6-aminocaproic acid by serially diluting the stock solution with a 50:50 mixture of methanol and water.
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Internal Standard Working Solution: Prepare a working solution of 6-aminocaproic acid-d10 at an appropriate concentration in a 50:50 mixture of methanol and water.
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Calibration Standards: Spike blank human plasma with the working standard solutions to create a calibration curve over the desired concentration range.
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Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
d. Sample Preparation (Protein Precipitation)
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To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.
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Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
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Vortex the samples for 1 minute.
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Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
e. LC-MS/MS Conditions
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LC Column: As per instrument and method development (e.g., HILIC column).
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Flow Rate: As per column specifications (e.g., 0.4 mL/min).
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Injection Volume: 5-10 µL.
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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MRM Transitions:
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6-Aminocaproic acid: Monitor the transition from the parent ion to a characteristic product ion.
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6-Aminocaproic acid-d10: Monitor the transition from the deuterated parent ion to a corresponding product ion.
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f. Data Analysis
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Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
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Determine the concentration of 6-aminocaproic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
HPLC Analysis of 6-Aminocaproic Acid with UV Detection
This protocol describes a method for the analysis of 6-aminocaproic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is suitable for formulations where the concentration of 6-aminocaproic acid is relatively high.
a. Materials and Reagents
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6-Aminocaproic acid (analytical standard)
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Acetonitrile (HPLC grade)
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Perchloric acid (analytical grade)
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Water (HPLC grade)
b. Instrumentation
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HPLC system with a UV detector
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Analytical column: Primesep A, 4.6 x 250 mm, 5 µm, 100 Å[5]
c. Preparation of Mobile Phase and Standards
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Mobile Phase: Prepare a mobile phase consisting of 20% acetonitrile and 0.2% perchloric acid in water.[5]
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Standard Solutions: Prepare a series of standard solutions of 6-aminocaproic acid in water at known concentrations.
d. Chromatographic Conditions
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Column: Primesep A, 4.6 x 250 mm, 5 µm, 100 Å[5]
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Mobile Phase: 20% Acetonitrile, 0.2% Perchloric acid in water[5]
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Flow Rate: 1.0 mL/min[5]
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Detection: UV at 200 nm[5]
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Injection Volume: 10 µL[5]
e. Analysis
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Inject the standard solutions to establish a calibration curve based on peak area versus concentration.
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Inject the sample solutions.
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Quantify the amount of 6-aminocaproic acid in the samples by comparing their peak areas to the calibration curve.
Conclusion
6-Aminocaproic acid-d10 is an indispensable tool for the accurate quantification of 6-aminocaproic acid in various research and clinical applications. Its use as an internal standard in mass spectrometry-based assays ensures high precision and accuracy by compensating for matrix effects and variations in sample processing. The provided protocols offer a starting point for the development and validation of analytical methods for 6-aminocaproic acid, while the understanding of its mechanism of action provides context for its therapeutic applications. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific information on the isotopic purity and other quality control parameters of 6-Aminocaproic acid-d10.
